

2-Fluoro-5-methylhex-3-ene CAS number lookup

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Compound of Interest

Compound Name: 2-Fluoro-5-methylhex-3-ene

Cat. No.: B15413833

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Technical Guide: 2-Fluoro-5-methylhex-3-ene

CAS Number: 207305-96-2

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on **2-Fluoro-5-methylhex-3-ene**. Due to the limited specific data for this compound in publicly accessible literature and databases, this guide also incorporates general principles and methodologies relevant to fluorinated alkenes in the context of research and drug development.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for **2-Fluoro-5-methylhex-3-ene**.^{[1][2][3]}

Property	Value	Source
Molecular Formula	C7H13F	ChemSrc[2], PubChem[1]
Molecular Weight	116.177 g/mol	ChemSrc[2]
Exact Mass	116.100128577 Da	PubChem[1]
LogP	2.55660	ChemSrc[2]
Complexity	74.5	Guidechem[3]
Rotatable Bond Count	2	Guidechem[3]
Heavy Atom Count	8	Guidechem[3]

The Role of Fluorine in Drug Discovery and Material Science

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry and material science to modulate their physicochemical and biological properties.[4][5][6][7] Even the substitution of a single hydrogen atom with fluorine can lead to significant changes in:

- **Metabolic Stability:** The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation. This can increase the half-life of a drug.
- **Binding Affinity:** The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a compound.
- **Lipophilicity and Bioavailability:** Fluorine substitution can enhance a molecule's ability to cross cell membranes, which may improve its bioavailability.[4][8]
- **Conformation:** The stereoelectronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.

Given these properties, fluorinated compounds are integral to a wide range of pharmaceuticals and advanced materials.

Experimental Protocols

Specific experimental protocols for the synthesis or biological evaluation of **2-Fluoro-5-methylhex-3-ene** are not readily available in the public domain. However, a general methodology for the synthesis of fluoroalkenes often involves the fluorination of a corresponding precursor. Below is a generalized, representative workflow for the synthesis of a fluoroalkene from a ketone precursor.

Disclaimer: This is a generalized protocol and has not been validated for the specific synthesis of **2-Fluoro-5-methylhex-3-ene**.

Objective: To synthesize a fluoroalkene from a ketone.

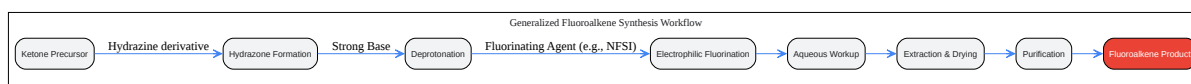
Materials:

- Ketone precursor
- Hydrazine or a derivative (e.g., N,N-dimethylhydrazine)
- Base (e.g., n-butyllithium, sodium hydride)
- Fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)
- Anhydrous solvent (e.g., Tetrahydrofuran - THF, Diethyl ether)
- Quenching agent (e.g., saturated ammonium chloride solution)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

- **Hydrazone Formation:** The ketone precursor is reacted with hydrazine or a suitable derivative in an appropriate solvent to form the corresponding hydrazone.
- **Deprotonation:** The hydrazone is treated with a strong base at low temperature (e.g., -78 °C) to generate a vinyl lithium or equivalent intermediate.
- **Electrophilic Fluorination:** The intermediate is then reacted with an electrophilic fluorinating agent, such as NFSI, to introduce the fluorine atom.
- **Workup:** The reaction is quenched with a suitable reagent, and the aqueous and organic layers are separated.
- **Extraction and Drying:** The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried over an anhydrous drying agent.
- **Purification:** The crude product is purified by silica gel column chromatography to yield the final fluoroalkene.
- **Characterization:** The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mandatory Visualizations



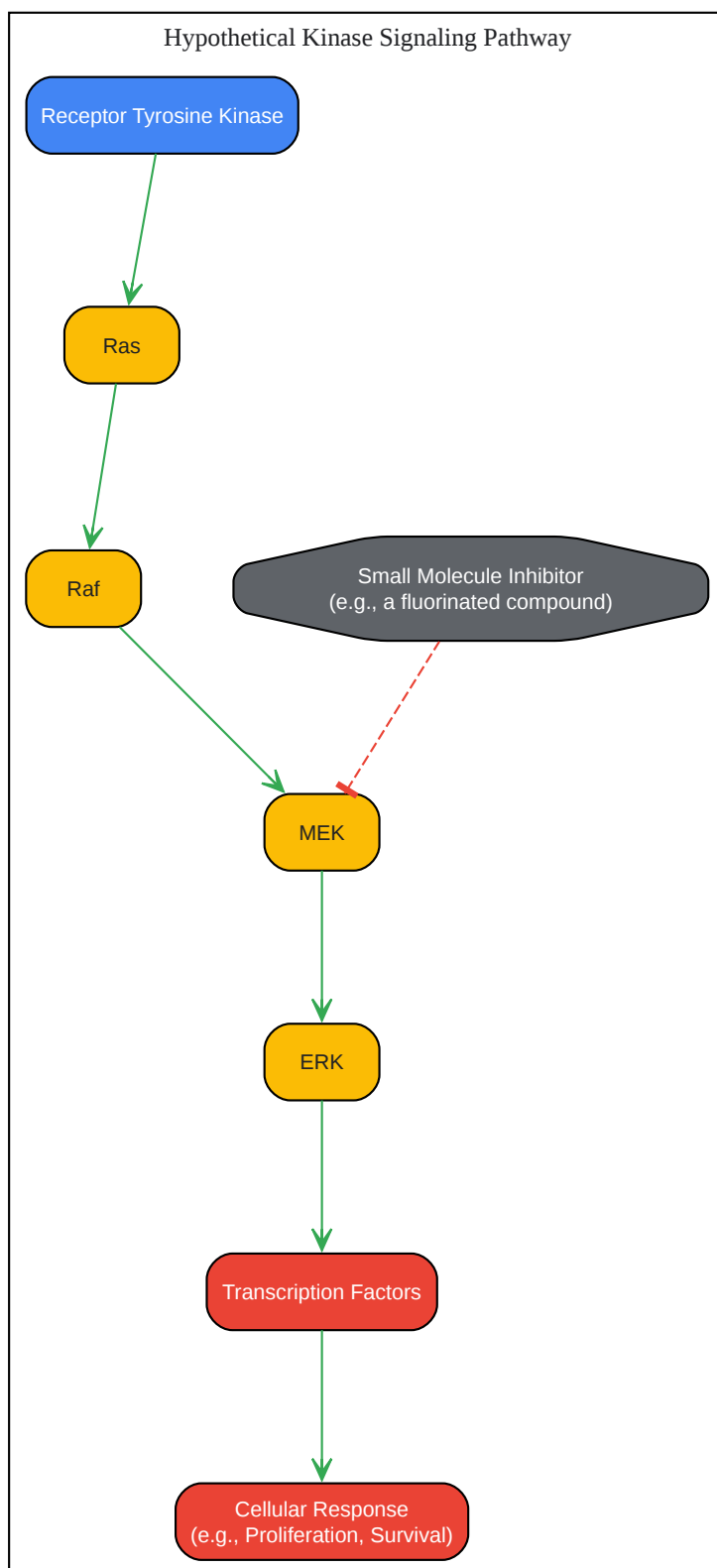
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Caption: A generalized workflow for the synthesis of a fluoroalkene.

Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or signaling pathways modulated by **2-Fluoro-5-methylhex-3-ene**.

As a hypothetical example for a fluorinated small molecule inhibitor, the following diagram illustrates a generic kinase signaling pathway. Small molecules can be designed to inhibit kinases at various points in such pathways, which are often implicated in diseases like cancer.



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Caption: A hypothetical kinase signaling pathway modulated by a small molecule inhibitor.

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